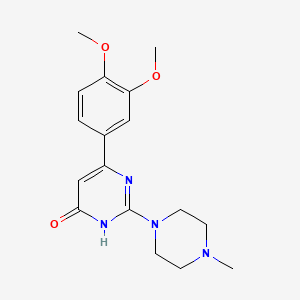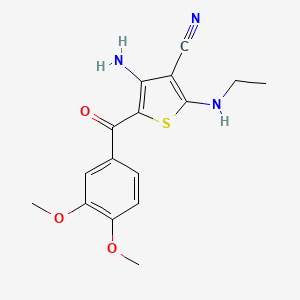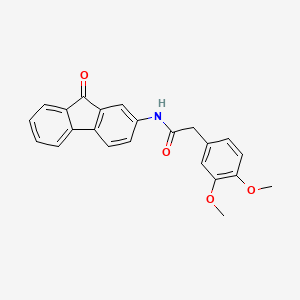
6-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone (compound 1) is a pyrimidine derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit promising biological activities such as anticancer, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. For example, compound 1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory activities, it has also been shown to have antioxidant and neuroprotective effects. These effects are believed to be due to the ability of compound 1 to scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using compound 1 in lab experiments is its potent biological activity. This makes it an attractive candidate for drug development and other therapeutic applications. However, one limitation of using compound 1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on compound 1. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of compound 1 and to identify its molecular targets. Finally, there is potential for the development of novel therapeutic agents based on the structure of compound 1, which could have even greater biological activity and fewer side effects than the original compound.
合成方法
Compound 1 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-amino-4-(3,4-dimethoxyphenyl)pyrimidine with 4-methylpiperazine in the presence of a suitable solvent and a base. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography or recrystallization.
科学研究应用
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, compound 1 has been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as anti-inflammatory activity in animal models of inflammation.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20-6-8-21(9-7-20)17-18-13(11-16(22)19-17)12-4-5-14(23-2)15(10-12)24-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHKNKLEPORBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6034547.png)
![5-(4-bromophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)
![4-benzyl-1-{3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6034567.png)
![7-(dimethylamino)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034571.png)


![1-[2-(4-morpholinyl)ethyl]-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6034591.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6034596.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)

![1-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6034632.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6034645.png)
